molecular formula C17H13ClN2O2 B2433533 N-(3-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-20-1

N-(3-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2433533
CAS RN: 852369-20-1
M. Wt: 312.75
InChI Key: NDSSFKQKOBCGEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a compound that belongs to the class of indole derivatives . The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds . Indole and their derivatives are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities .


Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of a similar compound, (E) N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a), consists of a N-(2-chlorophenyl) acetamide group linked with 1H-indole-3-carbaldehyde oxime .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Scientific Research Applications

Synthesis and Biological Activities

  • Antioxidant Properties : N-substituted phenyl-2-oxoacetamide derivatives, closely related to N-(3-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, have been synthesized and evaluated for their antioxidant activity. Compounds with halogen attachments on the phenyl ring, similar to the 3-chlorophenyl in the target compound, exhibited considerable antioxidant activity in tests like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods (Gopi & Dhanaraju, 2020).

  • Potential Cannabinoid Receptor Ligands : Indol-3-yl-oxoacetamides, structurally related to the target compound, have been synthesized and shown to be potent ligands for cannabinoid receptors, specifically the CB2 type. This suggests potential applications in modulating cannabinoid receptor activity (Moldovan et al., 2017).

Photovoltaic and Quantum Mechanical Studies

  • Photovoltaic Efficiency Modeling : Some bioactive acetamide analogs with structural similarities to the target compound have been investigated for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These studies involved spectroscopic and quantum mechanical analyses, suggesting potential applications in photovoltaic technologies (Mary et al., 2020).

Antimicrobial Agents

  • Antibacterial and Antifungal Activities : A series of indol-1-yl-N-aryl acetamide derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated promising antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Future Directions

The future directions for research on “N-(3-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” and similar compounds could involve further exploration of their biological activities. For example, compounds 3j, 3a, and 3k showed remarkable antioxidant activity at low concentration . These substituted phenyl rings are considered as a perfect side chain for the indole nucleus for the development of new antioxidant agents .

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-10-15(13-7-2-3-8-14(13)19-10)16(21)17(22)20-12-6-4-5-11(18)9-12/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSSFKQKOBCGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.